![molecular formula C6H14Cl2N2 B13003577 (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)
(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-6-Methyl-3,6-diazabicyclo[320]heptane dihydrochloride is a bicyclic organic compound that features a diazabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diazabicyclo structures and related bicyclic amines. Examples include:
- (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
- 3,6-Diazabicyclo[3.2.0]heptane derivatives
Uniqueness
(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H14Cl2N2 |
|---|---|
Peso molecular |
185.09 g/mol |
Nombre IUPAC |
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1 |
Clave InChI |
HHOBOOOBCZEDKB-USPAICOZSA-N |
SMILES isomérico |
CN1C[C@H]2[C@@H]1CNC2.Cl.Cl |
SMILES canónico |
CN1CC2C1CNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


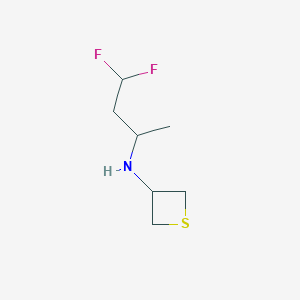
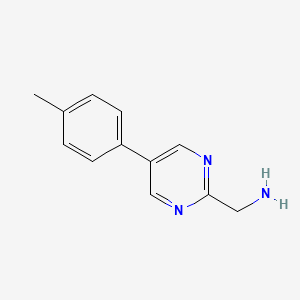
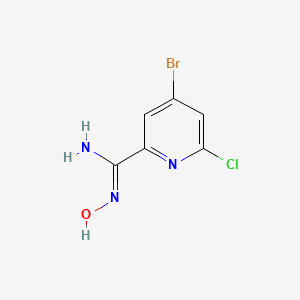
![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
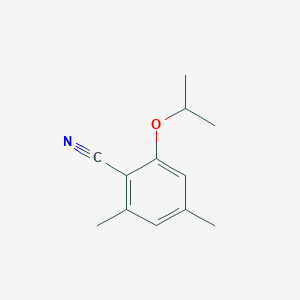
![6-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13003521.png)

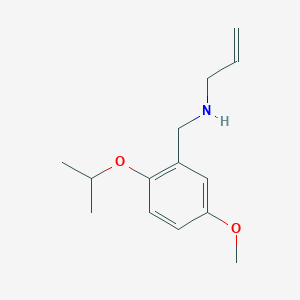
![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)



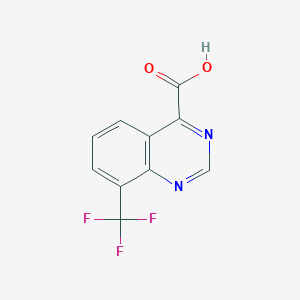
![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
